molecular formula C10H10OS B1647010 4-Phenyl-4-sulfanylidenebutan-2-one CAS No. 15473-64-0

4-Phenyl-4-sulfanylidenebutan-2-one

Cat. No.: B1647010
CAS No.: 15473-64-0
M. Wt: 178.25 g/mol
InChI Key: PRIZFTPMFAPSFD-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:

    Reactants: 2-bromoacetophenone and potassium thioacetate.

    Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.

    Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it to thioethers or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

4-Phenyl-4-sulfanylidenebutan-2-one can be compared with other similar compounds such as:

    4′-Chloroacetophenone: Similar in structure but with a chloro group instead of a thioacetate group.

    4′-(Methylthio)acetophenone: Contains a methylthio group instead of a thioacetate group.

    2-Benzofuranyl methyl ketone: A different aromatic ring system but similar functional groups.

The uniqueness of this compound lies in its thioacetate group, which imparts distinct reactivity and applications compared to its analogs .

Properties

CAS No.

15473-64-0

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

4-phenyl-4-sulfanylidenebutan-2-one

InChI

InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

PRIZFTPMFAPSFD-UHFFFAOYSA-N

SMILES

CC(=O)CC(=S)C1=CC=CC=C1

Canonical SMILES

CC(=O)CC(=S)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 54.0 g (1.0M) sodium methoxide in 100 ml absolute ethanol stirring under nitrogen at reflux temperature 74 ml (76.1 g, 1.0M) thioacetic acid is added dropwise over a period of 0.5 hours. Upon complete addition the solution is refluxed for 15 minutes. To the yellow solution stirring under nitrogen atmosphere at reflux temperature, a solution of 199.1 g (1.0M) α-bromoacetophenone in 800 ml absolute ethanol is added rapidly dropwise over a period of 70 minutes. After complete addition, the suspension formed is refluxed for 3 hours. The reaction mixture is cooled and the precipitated NaBr is removed by vacuum filtration. The filtrate is concentrated in vacuo to give a brown oil with some solid present. This mixture is suspended in 500 ml of ether and is filtered to remove insoluble NaBr. The filtrate is stirred with activated charcoal for 0.5 hours, filtered, and concentrated in vacuo to give a red-brown oil. This oil is purified by vacuum distillation and the fraction is collected at 133°-137°/0.2-0.05 mm Hg and characterized by NMR as α-acetylthioacetophenone.
Name
sodium methoxide
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
199.1 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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